5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole
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Overview
Description
5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of thieno[3,2-c]pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-amine
Uniqueness
5-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2,4-oxadiazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3OS |
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Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H13N3OS/c1-8-12-11(13-15-8)7-14-4-2-10-9(6-14)3-5-16-10/h3,5H,2,4,6-7H2,1H3 |
InChI Key |
FNKZNKXNPHNIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
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